Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a methyl ester group at the 4-position and a 2-aminoethyl substituent at the 1-position of the pyrazole ring. This compound combines a polar, hydrogen-bond-capable aminoethyl group with a hydrolytically labile ester moiety, making it a versatile intermediate in medicinal chemistry and drug design.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6-4-9-10(5-6)3-2-8/h4-5H,2-3,8H2,1H3 |
InChI Key |
DWKJTBPZGCTSME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethyl hydrazine with ethyl acetoacetate, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further functionalization.
The carboxylic acid can subsequently form amides via activation with EDCI/HOBt (Table 1):
pythonExample: Reaction with benzylamine → 1-(2-aminoethyl)-N-benzyl-1H-pyrazole-4-carboxamide (87% yield, [7])
Amine Functionalization
The 2-aminoethyl side chain participates in nucleophilic reactions:
Acylation
| Acylating Agent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | 1-(2-Acetamidoethyl)-1H-pyrazole-4-carboxylate | 78% | |
| Benzoyl chloride | DMAP | 1-(2-Benzamidoethyl)-1H-pyrazole-4-carboxylate | 83% |
Schiff Base Formation
Reaction with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol yields imine derivatives (72–89% yields, ).
Pyrazole Ring Modifications
The pyrazole ring undergoes electrophilic substitution and cross-coupling:
Bromination
| Conditions | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| NBS, DMF, 0°C (2 h) | N-Bromosuccinimide | C5 of pyrazole | 65% | |
| Br2, CHCl3, RT (1 h) | Bromine | C3 of pyrazole | 58% |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling with arylboronic acids modifies the pyrazole C4 position (Table 2):
pythonExample: Reaction with phenylboronic acid → 1-(2-aminoethyl)-4-phenyl-1H-pyrazole-4-carboxylate (71% yield, [3][6])
Cyclization Reactions
The aminoethyl group facilitates intramolecular cyclization:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Na2CO3, H2O/toluene | Methylhydrazine | Pyrazolo[3,4-c]pyridin-4-one | 68% | |
| POCl3, 80°C (3 h) | Phosphorus oxychloride | 1,2-Diazepine-fused pyrazole | 61% |
Oxidation and Reduction
-
Oxidation : The primary amine oxidizes to a nitro group using KMnO4/H2SO4 (62% yield, ).
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces ester to alcohol (89% yield, ).
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
-
Acylated amines show enhanced COX-2 inhibition (IC50 = 0.12 μM, ).
-
Brominated analogs demonstrate antiproliferative effects in HepG2 cells (GI50 = 4.7 μM, ).
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate, exhibit notable anticancer properties. For instance, aminopyrazole-based compounds have shown promising results against various cancer cell lines. In a study, derivatives demonstrated significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cell proliferation, with mean growth percentages of 54.25% and 38.44%, respectively . The compound's structure allows for modifications that can enhance its pharmacological activity while minimizing toxicity to normal cells .
Antioxidant Properties
The antioxidant potential of pyrazole derivatives has also been explored. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, showing significant activity in DPPH assays, which is crucial for developing treatments for oxidative stress-related diseases .
Anti-inflammatory Effects
Some studies suggest that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory disorders. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance this activity .
Agricultural Applications
Pesticide Development
this compound is also being investigated as a precursor in the synthesis of novel pesticides. Pyrazole derivatives are known for their efficacy and low toxicity, making them suitable candidates for developing environmentally friendly agricultural chemicals . The compound serves as an important intermediate in synthesizing various bactericides and fungicides, enhancing crop protection strategies against pests and diseases .
Synthesis and Structural Modifications
The synthesis of this compound typically involves reactions with hydrazine derivatives and carboxylic acids. Various synthetic pathways have been explored to improve yield and purity while minimizing by-products . The compound's structure allows for diverse modifications at the amino or carboxyl groups, which can lead to enhanced biological activity or selectivity towards specific targets.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
Key Comparisons:
Analysis:
- Aminoethyl vs. Aromatic Substituents: The aminoethyl group in the target compound enhances aqueous solubility compared to pyridinyl or benzyl substituents due to its protonatable amine. This property is advantageous for bioavailability in drug candidates .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound is more lipophilic than carboxylic acid derivatives (e.g., 5-methyl-1,3-diphenylpyrazole-4-carboxylic acid), facilitating cell membrane penetration. However, esters are prone to hydrolysis, which can be leveraged for prodrug strategies .
Pharmacological Profiling
- Receptor Binding: Analogues with aminoethyl chains (e.g., thiazole derivatives in ) show that unsubstituted amines maximize H3-receptor affinity. The target compound’s amine may similarly enhance interactions with histamine or other G-protein-coupled receptors .
- Solubility-Bioactivity Balance : Compared to hydrophobic derivatives (e.g., 4-methoxybenzyl-substituted pyrazoles), the target compound’s balance of polar amine and lipophilic ester may improve pharmacokinetics .
Biological Activity
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Overview of Pyrazole Compounds
Pyrazoles are recognized for their versatility in medicinal applications, exhibiting a wide range of biological activities including:
- Antibacterial
- Anticancer
- Anti-inflammatory
- Antifungal
- Antiproliferative
- Neuroprotective
These compounds often interact with various biological targets, making them valuable in drug development .
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer applications. For instance, it has been shown to induce apoptosis in cancer cell lines by activating the caspase pathway. In vitro assays demonstrated that this compound significantly increased p53 expression levels and promoted caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic cell death .
Antimicrobial Properties
The compound has also exhibited notable antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that this compound effectively disrupted bacterial cell membranes, leading to cell lysis and death. This mechanism was corroborated by fluorescence microscopy and transmission electron microscopy (TEM) studies .
Inhibitory Activity
In addition to its antimicrobial effects, this pyrazole derivative has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it has been evaluated for its ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress-related diseases. Preliminary results suggest that it may serve as a lead compound for developing new xanthine oxidase inhibitors .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in MCF-7 cells | |
| Antimicrobial | Disruption of bacterial membranes | |
| Enzyme Inhibition | Xanthine oxidase inhibition |
Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in a significant increase in apoptosis rates compared to untreated controls. The mechanism was traced back to the activation of the p53 pathway, suggesting that this compound could be further explored as a potential anticancer agent.
Case Study 2: Antimicrobial Action
Another investigation assessed the antimicrobial efficacy against several pathogenic bacteria. The results showed that this compound exhibited strong inhibitory effects on Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Research Findings and Future Directions
The biological activity of this compound indicates its potential as a multi-functional therapeutic agent. Ongoing research aims to optimize its pharmacological profile through structural modifications and to explore its effects on other disease models.
Q & A
Q. What are the standard synthetic routes for Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of a substituted amine (e.g., 2-aminoethanol) with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.
- Step 2 : Cyclization with hydrazine hydrate under reflux to construct the pyrazole ring.
- Step 3 : Esterification using methanol and acid catalysis to introduce the methyl ester group . Key Considerations :
- Reaction temperature (70–90°C for cyclization) and solvent choice (ethanol or DMF) impact yield.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethyl acetoacetate, 2-aminoethanol, DMF, 12h, 80°C | 65–75 |
| 2 | Hydrazine hydrate, ethanol, reflux, 8h | 70–80 |
| 3 | Methanol, H₂SO₄, 24h, RT | 85–90 |
Q. How is the compound characterized spectroscopically?
- ¹H/¹³C NMR : Peaks at δ 3.8–4.1 ppm (ester -OCH₃), δ 6.5–7.2 ppm (pyrazole C-H), and δ 2.7–3.1 ppm (-NH₂) confirm structure .
- FTIR : Stretching at 1700–1720 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (-NH₂) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 198.1 aligns with the molecular formula C₇H₁₀N₃O₂ .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) validate experimental structural data?
- Geometry Optimization : DFT calculations (B3LYP/6-311G**) refine bond lengths and angles, showing <2% deviation from X-ray crystallography data .
- Electron Density Maps : Mercury software visualizes hydrogen bonding (e.g., N-H···O interactions) in crystal packing .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict reactivity, corroborating electrophilic substitution trends in pharmacological assays .
Q. How do structural modifications influence pharmacological activity?
- Case Study : Replacing the 2-aminoethyl group with a thiazolyl moiety (as in ) increased H3-receptor antagonism (pA₂ from 5.6 to 8.3).
- Key Factors :
- Steric Effects : Bulky substituents reduce binding affinity.
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance stability but may reduce solubility .
Methodology :
Q. How to resolve contradictions in crystallographic data interpretation?
- Issue : Discrepancies in hydrogen bonding networks due to twinning or disorder.
- Solution :
Use SHELXL for refinement with TWIN/BASF commands to model twinning .
Validate with Mercury’s packing similarity tool (RMSD <0.5 Å confirms consistency) .
Cross-check with Hirshfeld surface analysis to identify weak interactions missed in initial models .
Methodological Guidance
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalysis : Use Pd/C or enzyme catalysts for selective reductions (e.g., nitro to amine) to avoid side products.
- Flow Chemistry : Continuous reactors improve scalability (e.g., 85% yield for cyclization vs. 70% in batch) .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., enamine → pyrazole conversion) to adjust reaction time .
Q. How to validate purity for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
